3,4-dichloro-N-(2-dimethylaminoethyl)benzamide
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Overview
Description
3,4-dichloro-N-(2-dimethylaminoethyl)benzamide is a synthetic compound known for its unique chemical structure and properties. It is often used in scientific research due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two chlorine atoms attached to the benzene ring and a dimethylaminoethyl group attached to the amide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2-dimethylaminoethyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-dimethylaminoethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(2-dimethylaminoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,4-dichloro-N-(2-dimethylaminoethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(2-dimethylaminoethyl)benzamide involves its interaction with specific molecular targets in the body. It is known to act as an agonist at certain receptors, leading to the activation of signaling pathways that result in its observed effects. The compound’s structure allows it to bind to these receptors with high affinity, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3,4-dichloro-N-(1-dimethylamino)cyclohexylmethylbenzamide: Known for its potent analgesic effects.
3,4-dichloro-N-(pentan-2-yl)benzamide: Used as an inhibitor in various biochemical assays
Uniqueness
3,4-dichloro-N-(2-dimethylaminoethyl)benzamide is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound for further study .
Properties
IUPAC Name |
3,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O/c1-15(2)6-5-14-11(16)8-3-4-9(12)10(13)7-8/h3-4,7H,5-6H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKMRULDBKAOAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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